Methyl 2-(dimethylamino)-2-phenylbutyrate
Description
Contextualization within Pharmaceutical Synthesis Intermediates
The primary and most well-documented role of Methyl 2-(dimethylamino)-2-phenylbutyrate is as a key intermediate in the synthesis of Trimebutine (B1183) . wikipedia.orgchemicalbook.comchemicalbook.com Trimebutine is a non-competitive spasmolytic agent that acts on the gastrointestinal tract, and it is widely used in the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. drugbank.comnih.govnih.gov The synthesis of Trimebutine involves several steps, and the structural integrity of this compound is essential for constructing the final active pharmaceutical ingredient.
Various synthetic pathways to Trimebutine have been developed, with many of them strategically utilizing this compound or its precursor, 2-(dimethylamino)-2-phenylbutanol. wikipedia.orggoogle.comkoreascience.kr For instance, one common route involves the simultaneous esterification and N-methylation of 2-amino-2-phenylbutyric acid to yield this compound, which is then reduced to the corresponding alcohol before the final esterification to Trimebutine. google.com This highlights the compound's critical position as a direct precursor in a commercially significant pharmaceutical synthesis.
Significance in Organic Chemistry and Medicinal Chemistry Research
The significance of this compound in organic chemistry is intrinsically linked to its role as a versatile building block. As a member of the α-amino ester class of compounds, it embodies the chemical reactivity and synthetic potential of this important functional group. α-Amino esters are fundamental precursors in the synthesis of a wide array of more complex molecules, including peptides, alkaloids, and other biologically active compounds. rsc.orgebi.ac.uknih.govnih.gov
In the context of medicinal chemistry, the core structure of this compound is of interest due to its presence in the active molecule of Trimebutine. Research into the structure-activity relationships of Trimebutine and its analogues invariably involves modifications of the core structure, where derivatives of this compound could serve as starting points for the synthesis of new potential therapeutic agents. nih.gov While extensive research on the broader applications of this specific compound is not widely published, its foundational role in the synthesis of a successful drug underscores its importance in the field. The development of novel synthetic routes and the exploration of new derivatives are ongoing areas of research that could further elucidate the significance of this and related compounds. mdpi.comnih.govtubitak.gov.tr
Physicochemical Properties and Identifiers
Below is a table summarizing the key physicochemical properties and identifiers for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C13H19NO2 | chemicalbook.comuni.luclearsynth.com |
| Molecular Weight | 221.3 g/mol | chemicalbook.comclearsynth.com |
| CAS Number | 39068-93-4 | chemicalbook.comclearsynth.comchemicea.com |
| Boiling Point (Predicted) | 279.7±28.0 °C | chemicalbook.com |
| Density (Predicted) | 1.022±0.06 g/cm3 | chemicalbook.com |
| Physical State | Liquid | lobachemie.com |
| Color | Colourless | lobachemie.com |
Properties
IUPAC Name |
methyl 2-(dimethylamino)-2-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-13(14(2)3,12(15)16-4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMPNRLNKDYDJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)OC)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959890 | |
| Record name | Methyl 2-(dimethylamino)-2-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39068-93-4 | |
| Record name | Methyl α-(dimethylamino)-α-ethylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39068-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(dimethylamino)-2-phenylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039068934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(dimethylamino)-2-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(dimethylamino)-2-phenylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Synthesis of Methyl 2 Dimethylamino 2 Phenylbutyrate
Precursor Compounds and Starting Materials
A primary and logical precursor for the synthesis is 2-Amino-2-phenylbutyric acid. Methyl 2-(dimethylamino)-2-phenylbutyrate can be synthesized from this amino acid, which provides the core chemical scaffold of the target molecule. chemicalbook.com The synthesis from this starting material requires two key transformations: the methylation of the primary amino group to a dimethylamino group and the esterification of the carboxylic acid group to a methyl ester.
One documented, though lengthy, method to obtain the precursor 2-amino-2-phenylbutyric acid starts from ethyl benzoylacetate. google.com This process involves an initial alkylation reaction, followed by a Strecker synthesis with potassium cyanide, and subsequent hydrolysis to yield the amino acid. google.com
A more direct and efficient route begins with propiophenone (B1677668) and proceeds through key intermediates, namely 2-(N,N-dimethylamino)-2-phenylbutyronitrile and 2-(N,N-dimethylamino)-2-phenylbutyric acid. google.compatsnap.com This pathway is notable for establishing the required tertiary amine functionality early in the synthesis.
The first step is an addition reaction, specifically a variation of the Strecker synthesis, where propiophenone reacts with sodium cyanide and dimethylamine (B145610) in a solvent. google.comgoogle.com This reaction directly yields 2-(N,N-dimethylamino)-2-phenylbutyronitrile. google.compatsnap.comgoogle.com The subsequent step involves the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) under basic conditions (pH ≥ 12), producing 2-(N,N-dimethylamino)-2-phenylbutyric acid. google.compatsnap.comgoogle.com This acid is the immediate precursor for the final esterification step. google.com
Table 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile
| Reactants | Reagents & Solvents | Conditions | Yield | Source |
|---|---|---|---|---|
| Propiophenone | Sodium Cyanide, Dimethylamine (40% in Methanol), Water | 8 hours at 80°C, 0.3 MPa | 86.4% | google.comgoogle.com |
Reaction Pathways and Mechanisms
The transformation of precursor compounds into this compound is accomplished through specific reaction pathways, primarily involving esterification and amino-methylation.
Esterification is the final key step in several synthetic routes, converting the carboxylic acid group of a precursor like 2-(N,N-dimethylamino)-2-phenylbutyric acid into the target methyl ester.
A widely used method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.comrug.nlmasterorganicchemistry.com In a documented synthesis of the analogous ethyl ester, 2-(N,N-dimethylamino)-2-phenylbutyric acid is refluxed with ethanol (B145695) and concentrated sulfuric acid. google.comgoogle.com To produce the methyl ester, methanol (B129727) would be used in place of ethanol. The reaction is an equilibrium process, and typically a large excess of the alcohol is used as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com
The mechanism of Fischer esterification involves several equilibrium steps: masterorganicchemistry.com
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination: The elimination of a water molecule from the tetrahedral intermediate occurs.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Table 2: Example of Acid-Catalyzed Esterification
| Reactant | Reagents & Solvents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-(N,N-dimethylamino)-2-phenylbutyric acid | Ethanol, Sulfuric Acid | Reflux for 15 hours | 2-(N,N-dimethylamino)-2-phenylethyl butyrate (B1204436) | 92% | google.comgoogle.com |
Note: This table describes the synthesis of the ethyl ester; an analogous process with methanol yields the methyl ester.
Modern synthetic chemistry offers alternative methods for the esterification of amino acids and their derivatives. One convenient method employs trimethylchlorosilane with methanol at room temperature, which can convert various amino acids into their corresponding methyl ester hydrochlorides in excellent yields under mild conditions. mdpi.com Other reagents and catalysts reported for esterification include thionyl chloride, 4-dimethylaminopyridine (B28879) (DMAP), and various Lewis acids. rug.nlmdpi.comresearchgate.net
When the synthesis begins with 2-Amino-2-phenylbutyric acid, the primary amine must be converted to a dimethylamino group. This N-methylation can be achieved through several methods. A classic approach is reductive amination, which would involve reacting the primary amine with an excess of formaldehyde, followed by reduction.
A more contemporary and sustainable approach involves the use of dimethyl carbonate (DMC) as a methylating agent. rsc.org In the presence of an acid, DMC can be used for the efficient N-methylation of amino acids. rsc.org This method is considered environmentally friendly and highly selective. rsc.org Traditional, more hazardous methylating agents include dimethyl sulfate (B86663) and methyl halides. researchgate.net
Efficient synthesis often relies on integrated strategies that combine reaction steps or carefully plan their sequence.
The route commencing with propiophenone represents a highly integrated strategy. google.compatsnap.com Here, a Strecker-type reaction incorporates the dimethylamino group and a nitrile (a carboxylic acid precursor) in a single step from propiophenone, dimethylamine, and a cyanide source. google.comgoogle.com This is followed by hydrolysis and then the final, separate esterification step. google.comgoogle.com This pathway is efficient because it avoids the need to handle and methylate a primary amino acid intermediate.
Alternatively, when starting from 2-Amino-2-phenylbutyric acid, the synthesis can be planned in two ways:
Esterification followed by N-methylation: The amino acid is first converted to Methyl 2-amino-2-phenylbutyrate, which is then N-methylated.
N-methylation followed by esterification: The amino acid is first N-methylated to produce 2-(dimethylamino)-2-phenylbutyric acid, which is then esterified. google.com
Systems using reagents like dimethyl carbonate (DMC) have been shown to achieve N,O-dimethylation of amino acids, effectively performing both methylation reactions in a single conceptual framework, highlighting a modern integrated approach. rsc.org
Role of Catalytic Systems
The esterification of the parent carboxylic acid, 2-(dimethylamino)-2-phenylbutyric acid, is a key step in the synthesis of its methyl ester. This transformation is typically acid-catalyzed, with several catalytic systems being employed to facilitate the reaction.
Sulfuric Acid:
Concentrated sulfuric acid is a commonly used and effective catalyst for the Fischer-Speier esterification of 2-(dimethylamino)-2-phenylbutyric acid. google.comgoogle.com The catalytic action of sulfuric acid involves the protonation of the carbonyl oxygen of the carboxylic acid. byjus.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, in this case, methanol. byjus.com The reaction is an equilibrium process, and the strong acidic nature of sulfuric acid accelerates the attainment of this equilibrium. stackexchange.com
A typical procedure involves the reaction of 2-(N,N-dimethylamino)-2-phenylbutyric acid with an alcohol, such as ethanol, in the presence of concentrated sulfuric acid. The mixture is heated to reflux for an extended period, for instance, 15 hours, to drive the reaction towards the ester product. google.comgoogle.com Following the reaction, a work-up procedure is necessary, which typically involves cooling the mixture, quenching with water, and neutralizing the excess acid with a base like solid sodium carbonate to a pH of around 8. The ester is then extracted using an organic solvent, such as methylbenzene, followed by washing, drying, and concentration to obtain the final product. google.comgoogle.com
Dimethyl Sulfate:
Dimethyl sulfate (Me₂SO₄) serves as a potent methylating agent and can be used for the esterification of carboxylic acids. wikipedia.org The reaction mechanism is generally considered to be an SN2 reaction, where the carboxylate anion acts as a nucleophile, attacking the methyl group of dimethyl sulfate. acs.org To facilitate this, the carboxylic acid is typically treated with a base, such as sodium bicarbonate, to form the more nucleophilic carboxylate salt. acs.org This method can be advantageous as it is not an equilibrium-driven process in the same way as Fischer esterification. In a general procedure, the carboxylic acid and a base are mixed, and then dimethyl sulfate is added, often with heating, to yield the methyl ester. acs.org
Lewis Acids:
Lewis acids are another class of catalysts that can be employed for esterification reactions. mdpi.com They function by activating the carboxylic acid towards nucleophilic attack by the alcohol. The Lewis acid coordinates to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. mdpi.com Various Lewis acids, such as tin(II) chloride (SnCl₂), aluminum sulfate (Al₂(SO₄)₃), and others, have been shown to be effective catalysts for the esterification of carboxylic acids with alcohols. mdpi.com The use of Lewis acid catalysts can sometimes offer milder reaction conditions compared to strong Brønsted acids like sulfuric acid. mdpi.com For instance, some Lewis acid-catalyzed esterifications can proceed at room temperature. organic-chemistry.org
Optimization of Synthetic Routes
The efficiency and yield of the synthesis of this compound are crucial for both laboratory-scale and potential industrial applications. Several strategies can be employed to optimize the synthetic routes.
Yield Enhancement Strategies
In the context of Fischer-Speier esterification, which is an equilibrium-limited reaction, several techniques can be used to enhance the yield of the desired ester. numberanalytics.com
Use of Excess Reactant: Employing a large excess of the alcohol (methanol) can shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. masterorganicchemistry.com
Removal of Water: The removal of water, a product of the esterification reaction, is a common and effective strategy to drive the equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent to the reaction mixture. numberanalytics.com
Catalyst Concentration: The concentration of the acid catalyst can significantly influence the reaction rate. Optimizing the amount of catalyst can lead to a more efficient conversion to the ester. numberanalytics.com
In a documented laboratory-scale synthesis of the ethyl ester analog, a high yield of 92% was achieved by refluxing 2-(N,N-dimethylamino)-2-phenylbutyric acid with ethanol and a significant amount of sulfuric acid for 15 hours. google.comgoogle.com This demonstrates that with appropriate control of reaction parameters, high conversion rates can be attained.
Table 1: Reported Yield for the Sulfuric Acid-Catalyzed Esterification of 2-(N,N-dimethylamino)-2-phenylbutyric acid
| Reactant | Alcohol | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-(N,N-dimethylamino)-2-phenylbutyric acid | Ethanol | Sulfuric Acid | 15 hours | 92% | google.com, google.com |
Efficiency and Process Streamlining in Laboratory-Scale Synthesis
For laboratory-scale synthesis, efficiency and process streamlining involve simplifying the reaction setup, work-up, and purification procedures. The synthesis of this compound as an intermediate in a multi-step process provides an example of a streamlined laboratory procedure. google.comgoogle.com
The process begins with the synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile, which is then hydrolyzed to 2-(N,N-dimethylamino)-2-phenylbutyric acid. google.comgoogle.com This is followed by the esterification step. A key aspect of streamlining this process is the purification method. After the esterification reaction is complete, a liquid-liquid extraction is employed to isolate the product. google.comgoogle.com This involves:
Quenching the reaction with water.
Neutralizing the excess acid with a base like sodium carbonate.
Extracting the aqueous layer with an organic solvent such as methylbenzene.
Washing the organic layer to remove any remaining impurities.
Drying the organic layer over an anhydrous salt.
Concentrating the solution to obtain the crude product, which can then be used in the subsequent step or further purified if necessary. google.comgoogle.com
This extraction-based work-up is a standard and efficient method for isolating esters from the reaction mixture at a laboratory scale.
Synthesis of Related Derivatives and Analogs
The synthetic methodologies used for this compound can be adapted to produce a variety of related derivatives and analogs. This can involve changing the alcohol used in the esterification step or modifying the substituents on the amino group or the phenyl ring.
One straightforward modification is the synthesis of other alkyl esters. For example, ethyl 2-(dimethylamino)-2-phenylbutyrate has been synthesized using a similar Fischer-Speier esterification protocol. In this case, ethanol is used as the alcohol instead of methanol, reacting with 2-(N,N-dimethylamino)-2-phenylbutyric acid in the presence of sulfuric acid. google.comgoogle.com This reaction proceeds under reflux for 15 hours and, after work-up, yields the corresponding ethyl ester with a high reported yield of 92%. google.comgoogle.com This indicates that the methodology is robust for producing various simple alkyl esters.
Further modifications could include the synthesis of analogs with different N-alkyl groups, such as methyl 2-(diethylamino)-2-phenylbutyrate . The synthesis of such a compound would likely start from 2-amino-2-phenylbutyric acid, followed by N-alkylation with an ethylating agent, and subsequent esterification.
The general synthetic pathway, which starts from propiophenone and proceeds through 2-(N,N-dimethylamino)-2-phenylbutyronitrile and 2-(N,N-dimethylamino)-2-phenylbutyric acid, provides access to several intermediates that can be used to generate a library of related compounds. google.comgoogle.com
Table 2: Examples of Synthesized Analogs
| Compound Name | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| Ethyl 2-(dimethylamino)-2-phenylbutyrate | Fischer-Speier Esterification | 2-(N,N-dimethylamino)-2-phenylbutyric acid, Ethanol, Sulfuric Acid | google.com, google.com |
Based on a comprehensive search for scientific literature, there is currently no publicly available research data detailing the analytical characterization and purity assessment of the specific chemical compound “this compound” through the requested spectroscopic and chromatographic techniques.
Extensive searches for primary and secondary scientific sources discussing the Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC/MS), High-Performance Liquid Chromatography (HPLC), and Capillary Gas Chromatography (CGC) analysis of this compound did not yield any specific research findings, data tables, or detailed experimental procedures for this particular compound.
While information exists for structurally related compounds, the strict requirement to focus solely on this compound cannot be fulfilled with the currently accessible scientific literature. The generation of a scientifically accurate and detailed article as per the provided outline is therefore not possible without fabricating information, which would violate the core principles of accuracy and reliance on factual data.
Further investigation into scientific databases and peer-reviewed journals would be necessary to determine if such analytical data has been generated but is not widely indexed or publicly accessible. Without such sources, the creation of the requested article is not feasible.
Analytical Characterization and Purity Assessment in Research Contexts
Method Development for Research-Scale Quality Control
The establishment of robust analytical methods is a prerequisite for the reliable use of Methyl 2-(dimethylamino)-2-phenylbutyrate in any research setting. Method development for research-scale quality control focuses on creating precise, accurate, and specific procedures to quantify the compound and to detect and identify any potential impurities. High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of this and related compounds, as indicated in patent literature describing its synthesis, where HPLC was used to determine the content and yield of the final product.
The development of such methods involves a systematic approach to optimizing various parameters to achieve the desired analytical performance. This includes the selection of an appropriate chromatographic column, the composition and pH of the mobile phase, flow rate, and detection wavelength. For instance, in the analysis of related phenylbutyrate compounds, reversed-phase columns are often utilized with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724). The goal is to achieve a sharp, symmetrical peak for this compound, well-resolved from any peaks corresponding to starting materials, by-products, or degradation products.
The following table outlines typical parameters that would be considered during the development of an HPLC method for the analysis of this compound.
| Parameter | Typical Considerations for Method Development |
| Stationary Phase (Column) | C18 or other suitable reversed-phase columns are often the first choice due to their versatility in separating a wide range of organic molecules. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile or methanol). The ratio is optimized for optimal retention and peak shape. |
| pH of Mobile Phase | The pH is adjusted to ensure the analyte is in a consistent and suitable ionic state for retention and to improve peak symmetry. |
| Flow Rate | Typically in the range of 0.5-2.0 mL/min for standard analytical HPLC, adjusted to balance analysis time and separation efficiency. |
| Detection | UV detection is common for aromatic compounds. The wavelength is selected at the absorbance maximum of this compound to ensure high sensitivity. |
| Injection Volume | Kept small and consistent to maintain high efficiency and prevent column overload. |
| Column Temperature | Controlled to ensure reproducibility of retention times. |
Once an analytical method is developed, it must be validated to ensure its suitability for its intended purpose. The validation process for an analytical method for this compound would involve assessing several key performance characteristics in accordance with established guidelines. These characteristics include specificity, linearity, range, accuracy, precision, and robustness.
The specificity of the method ensures that the signal measured is solely from the compound of interest and is not affected by the presence of impurities or other components in the sample matrix. This is typically demonstrated by the ability to separate the analyte peak from all other potential peaks.
Linearity is established by analyzing a series of solutions of known concentrations of a this compound reference standard. The response of the detector is plotted against the concentration, and the correlation coefficient is calculated to demonstrate a linear relationship. The range of the method is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
Accuracy is determined by comparing the measured concentration to the known true concentration, often through the analysis of samples spiked with a known amount of the reference standard. Precision is a measure of the repeatability of the method and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is evaluated by performing multiple analyses of a homogeneous sample and is typically expressed as the relative standard deviation (RSD).
Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, or flow rate. This provides an indication of the method's reliability during routine use.
The availability of a high-purity reference standard is essential for the quantitative analysis and quality control of any compound. This compound is available as a reference standard from various chemical suppliers. These standards are characterized by a high degree of purity and are accompanied by a certificate of analysis that provides information on their identity and purity, which is crucial for their use in the validation of analytical methods and as a calibrant in quantitative analyses.
In the context of research, particularly in synthetic chemistry, impurity profiling is a critical aspect of quality control. This compound itself is noted as a potential impurity or a related compound in the synthesis of other molecules, such as Trimebutine (B1183). Therefore, a well-characterized standard of this compound is invaluable for the development of analytical methods aimed at detecting and quantifying it as an impurity in other target compounds.
The process of impurity profiling involves the identification and quantification of all potential impurities in a given sample. This is crucial for understanding the synthesis process and for ensuring the quality and consistency of the final research compound. By using a reference standard of this compound, researchers can accurately identify its presence in a sample by comparing retention times in a chromatogram and can quantify it by using a calibration curve generated from the standard. This allows for the establishment of acceptance criteria for the levels of this specific impurity in a research-grade material.
The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 39068-93-4 | |
| Molecular Formula | C13H19NO2 | |
| Molecular Weight | 221.3 g/mol |
Stereochemical Aspects and Enantiomeric Studies
Enantiomeric Forms of Methyl 2-(dimethylamino)-2-phenylbutyrate
This compound possesses a single chiral center at the carbon atom bonded to the dimethylamino group, the phenyl group, the ethyl group, and the methoxycarbonyl group. Due to this asymmetry, the compound exists as a pair of non-superimposable mirror images known as enantiomers:
(R)-Methyl 2-(dimethylamino)-2-phenylbutyrate
(S)-Methyl 2-(dimethylamino)-2-phenylbutyrate
These enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different interactions and effects in a chiral environment, such as the human body. eijppr.com The precursor, 2-amino-2-phenylbutyric acid, also exists as a pair of enantiomers. nih.gov
Strategies for Enantiomer Separation and Analysis
The separation and quantification of enantiomers from a racemic mixture (an equimolar mixture of both enantiomers) are essential for pharmaceutical research and quality control. nih.gov Chromatographic techniques are predominantly used for this purpose, employing a chiral environment to differentiate between the enantiomers.
Direct separation of enantiomers can be effectively achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). eijppr.com CSPs are composed of a chiral selector chemically bonded to a support material, typically silica (B1680970) gel. eijppr.commdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. eijppr.com The differing stability of these complexes results in different retention times, allowing for their separation. eijppr.com
Several types of CSPs are widely used, including:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), are among the most versatile and widely used CSPs. mdpi.comnih.gov They can separate a broad range of racemic compounds through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions. mdpi.commdpi.com
Pirkle-type CSPs: These are based on a chiral molecule that has a high degree of π-acidity or π-basicity, facilitating π-π interactions with the analyte.
Protein-based CSPs: Utilize the natural chirality of proteins to separate enantiomers.
Ligand-exchange CSPs: These are particularly useful for resolving molecules with electron-donating atoms like nitrogen, oxygen, or sulfur. eijppr.com The separation occurs through the formation and breaking of coordinate bonds between a metal ion complex, a chiral ligand, and the enantiomers. eijppr.com
The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation (enantioselectivity) and resolution. nih.govmdpi.com
Table 1: Common Chiral Stationary Phases (CSPs) and Their Mechanisms
| CSP Type | Chiral Selector Example | Primary Interaction Mechanism |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance |
| Pirkle-type | N-(3,5-Dinitrobenzoyl)-D-phenylglycine | π-π interactions, hydrogen bonding, dipole stacking |
| Ligand Exchange | L-proline/Copper(II) complex | Ligand exchange, coordinate bond formation |
| Cyclodextrin-based | β-cyclodextrin derivatives | Host-guest inclusion complexation |
Cyclodextrins (CDs) are cyclic oligosaccharides that have a truncated cone shape with a hydrophobic inner cavity and a hydrophilic outer surface. mdpi.comresearchgate.net This structure allows them to form inclusion complexes with guest molecules of appropriate size and polarity. mdpi.com By using native or chemically modified cyclodextrins as chiral selectors, either in the stationary phase (as a CSP) or as a mobile phase additive in chromatography and capillary electrophoresis (CE), enantiomeric separation can be achieved. mdpi.comnih.gov
The enantioseparation mechanism involves the differential inclusion of the enantiomers into the chiral CD cavity. The stability of the resulting diastereomeric complexes depends on the spatial fit and intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions) between each enantiomer and the CD host. nih.govnih.gov
Derivatization of native cyclodextrins by adding functional groups to their hydroxyl moieties can significantly enhance their enantioselective capabilities. mdpi.com For instance, sulfated β-cyclodextrin has been successfully used for the separation of ephedrine (B3423809) derivatives. nih.gov Studies on cathinone (B1664624) analogs, which are structurally related to phenylbutyrate derivatives, have shown that negatively charged CDs with alkylcarboxylate sidechains can form highly stable inclusion complexes and achieve remarkable enantioseparation. nih.gov The choice of the specific CD derivative and its degree of substitution are critical factors in optimizing the separation. mdpi.comnih.gov
Table 2: Examples of Cyclodextrin Derivatives Used in Enantioseparation
| Cyclodextrin Derivative | Abbreviation | Key Feature |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | Increased water solubility |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | Negatively charged, good for separating cationic analytes |
| Randomly methylated-β-cyclodextrin | RM-β-CD | Increased lipophilicity |
| Carboxymethyl-β-cyclodextrin | CM-β-CD | Provides additional interaction sites via the carboxymethyl group mdpi.com |
Approaches to Asymmetric Synthesis of Related Compounds
Asymmetric synthesis refers to methods that produce a specific enantiomer of a chiral compound, rather than a racemic mixture. This is highly desirable in the pharmaceutical industry to isolate the therapeutically active enantiomer. While specific methods for this compound are proprietary, general strategies for the asymmetric synthesis of related α-amino acids provide insight into potential routes.
One prominent method involves the use of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) or other amino acids. nih.gov In this approach, a chiral auxiliary is complexed with a metal ion (e.g., Ni(II)) and an amino acid Schiff base. mdpi.com This chiral complex then directs the stereochemical outcome of subsequent reactions, such as alkylation. For example, the glycine Schiff base Ni(II) complex can be alkylated, and subsequent decomplexation yields the desired α-amino acid with high enantiomeric purity, while the chiral auxiliary can often be recovered. nih.govmdpi.com
Enzymatic synthesis is another powerful approach. researchgate.netdocumentsdelivered.com Enzymes are inherently chiral and can catalyze reactions with high stereoselectivity. For instance, L-phenylalanine dehydrogenase and D-lactate dehydrogenase have been used for the asymmetric synthesis of (S)-2-amino-4-phenylbutanoic acid and (R)-2-hydroxy-4-phenylbutanoic acid, respectively, from a prochiral keto acid precursor. documentsdelivered.com
Determination of Enantiomeric Excess in Chiral Syntheses
After performing an asymmetric synthesis or an enantiomeric separation, it is crucial to determine the enantiomeric excess (ee), which measures the purity of one enantiomer relative to the other.
Enantiomeric excess is defined as: ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively.
Besides chiral chromatography (HPLC, GC), which separates and quantifies the enantiomers, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents or chiral shift reagents is a common method. acs.org A chiral derivatizing agent reacts with both enantiomers to form a pair of diastereomers. Since diastereomers have different physical properties, their signals in the NMR spectrum will be distinct, allowing for quantification by integrating the corresponding peaks. acs.org
More advanced techniques include fluorescence-based assays, where the enantiomers react with a chiral sensor system to produce diastereomeric complexes with different fluorescence intensities, enabling the calculation of the ee. nih.govnih.gov Mass spectrometry coupled with an enantiomer-labeled host method has also been demonstrated for determining the ee of amino acid esters. rsc.org
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Metabolic Investigations and Biotransformation Pathways Pre Clinical and in Vitro Focus
Role of Hepatic and Intestinal Enzymes in Metabolism (In Vitro)
Species-Specific Metabolic Profiles (Non-Human)
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Relationship to the Metabolism of Parent Compounds or Metabolites (e.g., Trimebutine)
The metabolic profile of this compound is intrinsically linked to that of its parent compound, trimebutine (B1183). Trimebutine, chemically known as 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, undergoes extensive first-pass metabolism, primarily in the liver. nih.gov The major metabolic pathways for trimebutine are N-demethylation and ester hydrolysis. nih.gov Given the structural similarities, it is projected that this compound follows analogous biotransformation routes.
One of the primary metabolic steps for trimebutine is the removal of a methyl group from the tertiary amine, a process known as N-demethylation. nih.gov This reaction leads to the formation of nortrimebutine (N-monodesmethyltrimebutine), which is itself a pharmacologically active metabolite. nih.govnih.gov Further N-demethylation can occur to produce N-didesmethyltrimebutine. drugbank.com
The second key pathway is the hydrolysis of the ester bond. drugbank.com In the case of trimebutine, this cleavage results in the formation of 2-dimethylamino-2-phenylbutanol and 3,4,5-trimethoxybenzoic acid. The subsequent metabolites can then undergo further transformations, including sequential N-demethylation. drugbank.com
In preclinical studies, the predominance of either N-demethylation or ester hydrolysis as the initial metabolic step has shown species-dependent variability. In-vitro experiments using liver microsomes from dogs and rats have highlighted these differences. In dogs, trimebutine is preferentially metabolized via N-demethylation, followed by ester hydrolysis. nih.gov Conversely, in rats, a significant portion of trimebutine appears to undergo ester hydrolysis prior to N-demethylation. nih.gov These species-specific differences are attributed to variations in the activity of hepatic ester-hydrolyzing and N-demethylating enzymes. nih.gov The higher lipophilicity of trimebutine is suggested to make it more susceptible to N-demethylation compared to its less lipophilic hydrolyzed metabolite. nih.gov
For this compound, it can be inferred that it would also be a substrate for these same metabolic enzymes. Hydrolysis of its methyl ester group would yield 2-(dimethylamino)-2-phenylbutyric acid and methanol (B129727). Concurrently, N-demethylation would produce Methyl 2-(methylamino)-2-phenylbutyrate. It is plausible that both pathways occur, leading to a variety of metabolites, as seen with trimebutine.
Table 1: Major Metabolic Pathways of Trimebutine
| Metabolic Pathway | Description | Resulting Metabolites |
|---|---|---|
| N-demethylation | Removal of one or both methyl groups from the tertiary amine. | Nortrimebutine (N-monodesmethyltrimebutine), N-didesmethyltrimebutine |
| Ester Hydrolysis | Cleavage of the ester bond. | 2-dimethylamino-2-phenylbutanol, 3,4,5-trimethoxybenzoic acid |
Table 2: Identified Urinary Metabolites of Trimebutine
| Metabolite | Chemical Name |
|---|---|
| Nortrimebutine | 2-(methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate |
| N-didesmethyltrimebutine | 2-amino-2-phenylbutyl 3,4,5-trimethoxybenzoate |
| Alcohol Metabolite | 2-dimethylamino-2-phenylbutan-1-ol |
| Mono-demethylated Alcohol Metabolite | 2-methylamino-2-phenylbutan-1-ol |
| Di-demethylated Alcohol Metabolite | 2-amino-2-phenylbutan-1-ol |
Comparative Metabolic Studies with Structurally Related Compounds
The metabolic fate of this compound can be further understood by comparing it with structurally related compounds, particularly other phenylbutyrate derivatives and molecules containing an N,N-dimethylaniline moiety.
Studies on phenylbutyrate itself reveal that it undergoes β-oxidation, similar to fatty acids, to form phenylacetate. researchgate.netresearchgate.net Phenylacetate is then conjugated with glutamine to produce phenylacetylglutamine, which is excreted in the urine. researchgate.netnih.gov Additionally, phenylbutyrate can be conjugated with glucuronic acid, forming phenylbutyrylglucuronide. researchgate.net These findings in humans and rats indicate that the phenylbutyrate core is metabolically active. nih.gov While this compound has a more complex structure at the alpha position, the potential for metabolism on the phenylbutyrate portion should not be disregarded.
The N,N-dimethylamino group is a common feature in many pharmaceutical compounds and its metabolism has been extensively studied. For instance, N,N-dimethylaniline undergoes metabolic reactions including demethylation and dehydrogenation. mdpi.com The primary metabolic pathways for such tertiary amines are often mediated by cytochrome P450 enzymes, leading to the formation of N-oxides and subsequent N-demethylation. researchgate.net The process of N-demethylation is a crucial step in the biotransformation of many drugs, often altering their pharmacological activity and clearance. nih.govacs.org
Comparing this compound with other N,N-dimethylated compounds, such as N,N-dimethyltryptamine (DMT), reveals that CYP2D6 can play a significant role in their metabolism. In vitro studies with DMT have shown that it is rapidly metabolized by CYP2D6, leading to various oxygenated metabolites. uantwerpen.be This suggests that specific CYP isoforms are likely involved in the biotransformation of compounds containing the N,N-dimethylamino group.
Therefore, it is reasonable to hypothesize that the metabolism of this compound involves a combination of pathways observed for its structural components: ester hydrolysis of the methyl butyrate (B1204436) group, N-demethylation of the tertiary amine, and potentially β-oxidation of the butyrate side chain.
Table 3: Comparative Metabolism of Structurally Related Compound Groups
| Compound Group | Primary Metabolic Pathways | Key Metabolites |
|---|---|---|
| Phenylbutyrates | β-oxidation, Glucuronidation, Glutamine Conjugation | Phenylacetate, Phenylacetylglutamine, Phenylbutyrylglutamine |
| Tertiary Amines (e.g., N,N-dimethylaniline) | N-demethylation, N-oxidation, Dehydrogenation | N-demethylated analogs, N-oxides |
Mechanistic and Pre Clinical Pharmacological Research in Vitro, in Silico, and Non Human Animal Models
Structure-Activity Relationship (SAR) Studies of Related Structural Classes.numberanalytics.commdpi.com
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. numberanalytics.com By systematically modifying a molecule's structure, researchers can identify key features responsible for its therapeutic effects and optimize properties like potency and selectivity. numberanalytics.comnumberanalytics.com
The biological activity of a compound is intrinsically linked to its chemical structure. numberanalytics.com Modifications to functional groups, molecular shape, and physicochemical properties can dramatically alter its interaction with biological targets. numberanalytics.com For the class of phenylbutyrate derivatives, several structural regions are critical for activity.
The core structure of Methyl 2-(dimethylamino)-2-phenylbutyrate is a modification of phenylbutyrate. The theoretical impact of its unique features—the alpha-phenyl group, the alpha-dimethylamino group, and the methyl ester—can be hypothesized based on general SAR principles:
Phenyl Group : The aromatic ring is a common feature in many biologically active molecules and can engage in various interactions with protein targets, including hydrophobic and pi-stacking interactions. The position and nature of substituents on this ring can significantly modulate activity. mdpi.com
Butyrate (B1204436) Chain : The length and composition of the aliphatic chain influence the molecule's flexibility and lipophilicity. In the parent compound, 4-phenylbutyrate (B1260699), this chain is metabolized via β-oxidation. drugbank.com The ethyl group at the alpha-position in this compound alters this chain structure.
Alpha-Dimethylamino Group : The introduction of a tertiary amine at the alpha-position introduces a basic center, which will be protonated at physiological pH. This positive charge can form ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein's binding pocket. The methyl groups on the amine also add steric bulk, which can influence binding specificity. In other molecular classes, a methylamino group has sometimes been found to reduce potency. mdpi.com
Methyl Ester : The carboxylate of phenylbutyrate is esterified to a methyl ester in this compound. This modification neutralizes the negative charge of the carboxylic acid, increasing the molecule's lipophilicity (fat solubility). This can affect its ability to cross cell membranes and may alter its interaction with target enzymes that recognize a carboxylate group.
| Structural Feature | Parent Compound (Phenylbutyrate) | This compound | Theoretical Impact of Modification |
| Charge at physiological pH | Negative (carboxylate) | Positive (tertiary amine) | Alters potential for ionic interactions with biological targets. |
| Lipophilicity | Lower | Higher (due to methyl ester) | May enhance membrane permeability. |
| Alpha-substituent | Hydrogen | Dimethylamino group | Introduces a basic center and steric bulk, influencing binding. |
| Carbonyl group | Carboxylic acid | Methyl ester | Neutralizes negative charge, potentially altering target recognition. |
This table presents a theoretical comparison based on general chemical principles.
Computational methods are essential for modern drug design and SAR analysis, allowing for the prediction of a compound's activity and properties. numberanalytics.com These approaches can systematically assess how structural changes affect biological interactions, guiding the synthesis of more effective analogs. nih.gov
Quantitative SAR (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. numberanalytics.comnih.gov For phenylbutyrate derivatives, a QSAR study could relate descriptors like lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters to their observed potency in, for example, enzyme inhibition assays. nih.gov
Molecular Modeling : This technique uses computational models to visualize and predict how a ligand binds to its target protein. numberanalytics.com For a phenylbutyrate derivative, docking simulations could be performed to predict its binding mode within the active site of an enzyme like histone deacetylase (HDAC). These models can help identify key amino acid residues that interact with the compound and explain why certain structural modifications enhance or diminish activity.
Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the stability of a ligand-protein complex over time. By simulating the movements of atoms, researchers can assess the flexibility of the compound in the binding site and the persistence of key interactions, offering a more dynamic view than static docking models.
Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) that a molecule must possess to bind to a specific target. A pharmacophore model for an HDAC inhibitor, for instance, would define the spatial relationship required for a zinc-binding group, a hydrophobic capping group, and the linker connecting them.
In Vitro Biochemical Interactions
In vitro studies using isolated enzymes and non-human cell lines are crucial for determining the direct biochemical effects and molecular mechanisms of a compound.
Phenylbutyrate is a well-known inhibitor of histone deacetylases (HDACs). nih.govnih.govresearchgate.net HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, compounds like phenylbutyrate can induce histone hyperacetylation, which is associated with a more open chromatin structure and gene activation. nih.gov
Studies on 4-phenylbutyrate (PBA) have demonstrated its role as a pan-HDAC inhibitor, meaning it affects multiple HDAC isoenzymes, although with relatively moderate effects compared to other classes of HDAC inhibitors. nih.gov The inhibitory activity of phenylbutyrate derivatives is often dependent on the presence of a group that can coordinate with the zinc ion in the HDAC active site. While the parent compound's carboxylate group serves this function, the ester in this compound would likely require hydrolysis back to the carboxylic acid to achieve similar HDAC inhibition.
Furthermore, in vitro studies have shown that phenylbutyrate can inhibit cytochrome P450 (CYP) enzymes, specifically showing potential for interactions with CYP2C9, CYP2D6, and CYP3A4/5. fda.gov
| Compound Class | Target Enzyme | Observed Effect (in vitro) | Reference |
| Phenylbutyrate (PBA) | Histone Deacetylases (HDACs) | Acts as a pan-inhibitor, leading to histone hyperacetylation. | nih.gov |
| Phenylbutyrate (PBA) | Cytochrome P450 (CYP) Enzymes | Inhibited CYP2C9, CYP2D6, and CYP3A4/5 in in vitro assays. | fda.gov |
| Phenylacetyl Glutamine (PAGln) | Inflammatory Proteins | Suppressed expression of nuclear factor κB and inducible nitric oxide synthase in mouse cells. | nih.gov |
This table summarizes findings for phenylbutyrate and its metabolite, which serve as related structural examples.
In non-human cellular models, the effects of phenylbutyrate extend beyond simple enzyme inhibition. Studies using mouse cell lines have revealed broader mechanistic actions. Treatment of primary mouse fibroblasts, C2C12 muscle cells, and NCTC 1469 liver cells with 4-phenylbutyrate (PBA) showed it can upregulate oxidative stress response pathways. nih.govresearchgate.net Specifically, a dose-dependent increase in the oxidative stress response protein DJ-1 was observed, which correlated with histone H3 acetylation in fibroblasts. nih.govresearchgate.net
The primary metabolite of PBA, phenylacetyl glutamine (PAGln), has also been studied. In mouse spleen and peritoneal cavity cells stimulated with inflammatory agents, PAGln was found to inhibit the production of inflammatory cytokines such as interferon-γ, interleukin-6, and tumor necrosis factor-α. nih.gov This suggests that the biological activity of phenylbutyrate derivatives may also be mediated by their metabolites, which can possess distinct anti-inflammatory properties. nih.gov
Applications in Advanced Chemical Synthesis and Research
Utility as a Key Intermediate in Complex Organic Synthesis
The primary application of Methyl 2-(dimethylamino)-2-phenylbutyrate lies in its role as a crucial intermediate in multi-step organic synthesis. An intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction. This compound serves as a building block for constructing more complex molecular architectures.
A notable example of its utility is in the synthesis of Trimebutine (B1183). chemicalbook.com Trimebutine is a drug used to treat irritable bowel syndrome and other gastrointestinal motility disorders. The synthesis of such pharmacologically active molecules often requires a precise sequence of reactions, and intermediates like this compound are essential for achieving the desired final product with high purity and yield.
A documented synthetic pathway involves a multi-step process starting from more basic materials to first produce 2-(N,N-dimethylamino)-2-phenylbutyric acid. google.com This acid is then subjected to an esterification reaction, typically by refluxing with an alcohol (such as ethanol) in the presence of a strong acid catalyst like concentrated sulfuric acid, to yield this compound. google.com This ester is then subsequently reduced to produce the final target molecule or another advanced intermediate. google.com For instance, the ester can be reduced using agents like sodium borohydride (B1222165) to yield 2-(N,N-dimethylamino)-2-phenyl butanol, another important intermediate. google.com
The synthetic process is summarized in the table below:
| Step | Reactant(s) | Key Transformation | Product |
|---|---|---|---|
| 1 | Propiophenone (B1677668), Sodium Cyanide, Dimethylamine (B145610) | Strecker-type reaction | 2-(N,N-dimethylamino)-2-phenylbutyronitrile |
| 2 | 2-(N,N-dimethylamino)-2-phenylbutyronitrile | Hydrolysis | 2-(N,N-dimethylamino)-2-phenylbutyric acid |
| 3 | 2-(N,N-dimethylamino)-2-phenylbutyric acid, Alcohol, Sulfuric Acid | Esterification | This compound |
This table illustrates a general synthetic pathway described in patent literature. google.com
Research on Novel Analog Development and Lead Compound Identification
In medicinal chemistry and drug discovery, the development of novel analogs from a parent compound is a fundamental strategy for identifying new lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification. While specific research programs detailing the development of novel analogs directly from this compound are not extensively publicized, its structure serves as a template for such exploratory research.
The process of lead compound identification often involves computer-aided drug design (CADD) and virtual screening to identify promising candidates. mdpi.com Researchers can modify the core structure of a molecule like this compound in several ways:
Modification of the Phenyl Group: Introducing substituents onto the phenyl ring can alter the molecule's electronic properties and how it interacts with biological targets.
Alteration of the Butyrate (B1204436) Chain: The length and branching of the alkyl chain can be changed to optimize binding affinity and pharmacokinetic properties.
Substitution of the Dimethylamino Group: The "magic methyl" effect, where the addition of a methyl group can profoundly alter a compound's properties, is a well-documented strategy in drug design. mdpi.com Modifying the N,N-dimethylamino group to other alkylamines could similarly lead to analogs with improved characteristics.
These systematic modifications allow scientists to explore the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. This exploration is critical for optimizing a molecule's efficacy and selectivity for its intended target. mdpi.com The development of analogs from parent structures is a common practice, as seen in the research of synthetic opioids and antifungal agents, where new compounds are designed and synthesized to achieve improved or novel effects. nih.govmdpi.comresearchgate.net
Role in the Development of Reference Standards for Chemical Manufacturing
In the context of pharmaceutical and chemical manufacturing, ensuring the purity and quality of a final product is paramount. This compound is utilized as a reference standard, specifically classified as an impurity standard. chemicea.comlgcstandards.com
During the synthesis of a target molecule like Trimebutine, unreacted intermediates or byproducts can remain in the final product as impurities. chemicea.com Regulatory bodies require manufacturers to identify and quantify these impurities to ensure the safety and efficacy of the drug.
This compound, as a known intermediate, serves as an analytical standard for this purpose. lgcstandards.com A precisely characterized sample of the compound is used in analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to:
Identify: Confirm the presence of this specific impurity by comparing its retention time to that of the known standard.
Quantify: Determine the exact amount of the impurity present in a batch of the final product.
By providing a reliable benchmark, these reference standards are indispensable for quality control laboratories in the chemical industry, enabling them to validate their manufacturing processes and meet stringent regulatory requirements. chemicea.comlgcstandards.com
Future Directions in Synthetic and Mechanistic Research
The ongoing evolution of organic synthesis provides several avenues for future research involving this compound. A primary focus is the development of more efficient and environmentally friendly ("green") synthetic routes. Research into using novel catalysts or reaction conditions that minimize waste, reduce reaction times, and improve yields is a constant objective. For example, the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to promote similar alkylation reactions efficiently, offering a metal- and additive-free procedure that generates water as the only by-product. mdpi.comresearchgate.net Applying such methodologies to the synthesis of this compound could represent a significant advancement.
Furthermore, detailed mechanistic studies could provide deeper insight into the reactions involving this intermediate. Understanding the precise step-by-step process by which the molecule is formed and consumed can lead to better control over the reaction and the suppression of unwanted side-products. For instance, investigating whether related transformations proceed via an SN1-type mechanism could help optimize reaction conditions for greater efficiency. mdpi.com Such fundamental research is crucial for refining existing synthetic protocols and inventing new ones, ultimately advancing the field of complex chemical manufacturing.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(dimethylamino)-2-phenylbutyrate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of 2-(dimethylamino)-2-phenylbutyric acid with methanol under acidic catalysis. Key variables include:
- Catalyst : Sulfuric acid or p-toluenesulfonic acid (commonly used for esterification).
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Toluene or dichloromethane to azeotropically remove water.
Yield optimization requires monitoring via TLC or HPLC to track intermediate formation. For example, similar ester syntheses (e.g., Ethyl 2-methylbutyrate) use reflux conditions with anhydrous solvents to minimize hydrolysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies the dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂) and phenyl protons (δ ~7.2–7.5 ppm). Compare with analogs like 2-Phenylbutyric acid derivatives for structural validation .
- FT-IR : Look for ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and N–CH₃ vibrations at ~2800 cm⁻¹.
- Mass Spectrometry : ESI-MS in positive ion mode can confirm molecular weight (e.g., [M+H]⁺ peak at m/z 236.2).
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC every 30 days.
- Light Exposure : Use ICH Q1B guidelines with UV/visible light chambers to detect photodegradation products.
For analogs like 3,4,5-Trimethoxybenzoic acid esters, hydrolysis is a primary degradation pathway, necessitating anhydrous storage .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The dimethylamino group at the α-position creates steric hindrance and electronic effects. Computational studies (e.g., DFT) can model charge distribution and transition states. Compare with 2-Cyclobutyl-2-phenylacetic acid derivatives to analyze how substituents influence reactivity. For example, the electron-donating dimethylamino group may reduce electrophilicity at the carbonyl carbon, slowing hydrolysis .
Q. How can contradictory data on the compound’s toxicity be resolved for in vivo studies?
- Methodological Answer :
- Dose-Response Analysis : Use standardized assays (e.g., OECD 423) with varying concentrations in model organisms.
- Metabolite Profiling : LC-MS/MS identifies metabolites like 2-(dimethylamino)-2-phenylbutyric acid, which may exhibit distinct toxicity profiles.
- Cross-Validation : Compare results with structurally related compounds (e.g., Oxamyl derivatives, which show neurotoxic effects via acetylcholinesterase inhibition) .
Q. What strategies mitigate batch-to-batch variability in chiral purity for enantioselective synthesis?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to enhance enantiomeric excess (ee).
- Process Control : Monitor reaction kinetics via in-line FT-IR to maintain ee >98%, as demonstrated in methyl ester syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
